molecular formula C12H18O2 B15308312 Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid

Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid

Katalognummer: B15308312
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: HYCROSWBIRKCKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid is a complex organic compound with the molecular formula C₁₂H₁₈O₂. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. It is primarily used in research settings, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

The synthesis of Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid involves several steps. One common method includes the Diels-Alder reaction, followed by various cyclization processes to form the tricyclic structure. The reaction conditions typically require high temperatures and the presence of specific catalysts to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions in these methods are optimized to ensure high yield and purity .

Analyse Chemischer Reaktionen

Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the development of new materials and as an additive in various industrial processes

Wirkmechanismus

The mechanism by which Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The pathways involved in these processes are complex and depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

tricyclo[4.3.1.13,8]undecane-4-carboxylic acid

InChI

InChI=1S/C12H18O2/c13-12(14)11-6-9-2-7-1-8(3-9)5-10(11)4-7/h7-11H,1-6H2,(H,13,14)

InChI-Schlüssel

HYCROSWBIRKCKY-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)C(C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.